1-(4-(4-(6-Methoxypyrimidine-4-carbonyl)piperazin-1-yl)phenyl)ethanone
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Overview
Description
1-(4-(4-(6-Methoxypyrimidine-4-carbonyl)piperazin-1-yl)phenyl)ethanone is a complex organic compound that features a pyrimidine ring substituted with a methoxy group, a piperazine ring, and a phenyl ring with an ethanone group
Mechanism of Action
Target of Action
The primary target of 1-(4-(4-(6-Methoxypyrimidine-4-carbonyl)piperazin-1-yl)phenyl)ethanone is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the brain . This enzyme plays a crucial role in learning and memory, and its inhibition is a common therapeutic approach in the treatment of Alzheimer’s disease (AD) .
Mode of Action
The compound interacts with AChE, inhibiting its activity . This inhibition prevents the breakdown of ACh, a neurotransmitter that plays an important role in learning and memory . The compound’s mode of action involves both competitive and non-competitive inhibition .
Biochemical Pathways
By inhibiting AChE, the compound increases the level of ACh in the brain . This leads to enhanced cholinergic neurotransmission, which can alleviate the symptoms of AD . .
Result of Action
The inhibition of AChE by this compound results in increased levels of ACh in the brain . This can lead to improved cognitive function and memory in AD patients . .
Preparation Methods
The synthesis of 1-(4-(4-(6-Methoxypyrimidine-4-carbonyl)piperazin-1-yl)phenyl)ethanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as methoxy-substituted nitriles and amines.
Piperazine Ring Introduction: The piperazine ring is introduced via nucleophilic substitution reactions, often using piperazine derivatives.
Coupling with Phenyl Ethanone: The final step involves coupling the piperazine-substituted pyrimidine with a phenyl ethanone derivative under conditions that facilitate the formation of the desired product.
Industrial production methods may involve optimization of these steps to increase yield and purity, often employing catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
1-(4-(4-(6-Methoxypyrimidine-4-carbonyl)piperazin-1-yl)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: The methoxy group on the pyrimidine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the ester or amide bonds.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-(4-(6-Methoxypyrimidine-4-carbonyl)piperazin-1-yl)phenyl)ethanone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an acetylcholinesterase inhibitor, which could be useful in treating neurological disorders such as Alzheimer’s disease.
Biological Studies: The compound is used in studies exploring its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: It may be used in the synthesis of other complex organic molecules, serving as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar compounds to 1-(4-(4-(6-Methoxypyrimidine-4-carbonyl)piperazin-1-yl)phenyl)ethanone include:
1-(4-piperazin-1-ylphenyl)ethanone: This compound lacks the methoxypyrimidine moiety but shares the piperazine and phenyl ethanone structure.
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound features a similar piperazine and pyrimidine structure but with different substituents.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical properties.
Properties
IUPAC Name |
1-[4-[4-(6-methoxypyrimidine-4-carbonyl)piperazin-1-yl]phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-13(23)14-3-5-15(6-4-14)21-7-9-22(10-8-21)18(24)16-11-17(25-2)20-12-19-16/h3-6,11-12H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRGCHUDVDHRYFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=NC=N3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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